molecular formula C21H26NO4+ B104466 Xanthoplanine CAS No. 6872-88-4

Xanthoplanine

Cat. No.: B104466
CAS No.: 6872-88-4
M. Wt: 356.4 g/mol
InChI Key: FGUCOPALAZXICJ-UHFFFAOYSA-O
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Description

Xanthoplanine (C₂₁H₂₆NO₄; molecular weight: 356.435 g/mol) is an isoquinoline alkaloid first isolated from Xylopia parviflora . It is widely distributed in plants such as Zanthoxylum armatum, Berberis thunbergii, and Dendrobium officinale, where it serves as a secondary metabolite with notable bioactivities . Structurally, it belongs to the aporphine subclass of alkaloids, characterized by a tetracyclic framework with a benzylisoquinoline backbone .

This compound has been identified as a key quality marker in Zanthoxylum bungeanum (red huajiao), contributing significantly to its chemotaxonomic discrimination (VIP score = 1.465) . Its biosynthesis is upregulated by methyl jasmonate (MeJA), which enhances the expression of genes (DoADH, DoCM, DoTYDC, DoNCS) in the isoquinoline alkaloid pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xanthoplanine typically involves the use of isoquinoline derivatives as starting materials. The synthetic route may include steps such as methylation, cyclization, and oxidation to achieve the final structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The extraction process includes the use of organic solvents to isolate the alkaloid from plant materials, followed by purification steps such as chromatography. Chemical synthesis on an industrial scale requires precise control of reaction conditions and the use of efficient catalysts to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Xanthoplanine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

Xanthoplanine exerts its effects by interacting with specific molecular targets and pathways. It has been shown to inhibit nicotinic acetylcholine receptors, specifically alpha7 and alpha4beta2 subtypes, with IC50 values of 9 micromolar and 5 micromolar, respectively . This inhibition can lead to various physiological effects, including modulation of neurotransmission and potential therapeutic benefits in neurological disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Isoquinoline and Aporphine Alkaloids

Table 1: Structural and Functional Comparison of Xanthoplanine with Related Alkaloids

Compound Molecular Formula Molecular Weight (g/mol) Class Key Sources Bioactivity
This compound C₂₁H₂₆NO₄ 356.435 Aporphine Zanthoxylum armatum nAChR inhibition ; chemotaxonomic marker
Menisperine C₂₁H₂₄NO₃ 338.428 Aporphine Cryptocarya moschata Antimicrobial activity
Laurifoline C₂₀H₂₄NO₄ 342.409 Benzylisoquinoline Zanthoxylum spp. Cytotoxic effects; limited receptor interaction data
Berberine C₂₀H₁₈NO₄⁺ 336.361 Protoberberine Berberis thunbergii Antidiabetic, antimicrobial; modulates AMPK/mTOR pathways
Magnoflorine C₂₀H₂₄NO₄⁺ 342.409 Aporphine Zanthoxylum armatum Anti-inflammatory; α-glucosidase inhibition

Key Insights :

  • Structural Divergence: Unlike berberine and magnoflorine, this compound lacks a quaternary ammonium group, which may explain its distinct receptor specificity .
  • Biosynthetic Pathways: this compound shares upstream precursors (e.g., tyrosine) with other isoquinoline alkaloids but diverges in later modifications, such as methylations and ring rearrangements .

Functional Analogues: Tropane Alkaloids and Sanshools

Table 2: Functional Comparison with Non-Isoquinoline Alkaloids

Compound Class Key Sources Bioactivity Mechanism
This compound Isoquinoline Dendrobium officinale Modulates secondary metabolism under stress; linked to TIA pathways nAChR inhibition
Tigloidine Tropane Dendrobium officinale Anticholinergic; targets muscarinic receptors TR enzyme catalysis
Hydroxy-α-sanshool Sanshool Zanthoxylum bungeanum Activates TRPV1/TRPA1 channels; induces tingling sensation Interaction with TRP ion channels

Key Insights :

  • Receptor Specificity : While tigloidine affects muscarinic receptors, this compound selectively inhibits nAChRs, reflecting divergent evolutionary roles in plant defense .
  • Ecological Roles : Sanshools (e.g., hydroxy-α-sanshool) mediate plant-animal interactions via sensory effects, whereas this compound’s bioactivity is more chemically deterrent .

Pharmacological and Industrial Relevance

  • Antimicrobial Potential: this compound and menisperine in Cryptocarya spp. show biofilm inhibition, but this compound’s broader-spectrum activity is understudied compared to berberine .

Biological Activity

Xanthoplanine, a compound isolated from the roots of Xylopia parviflora, has garnered significant attention due to its diverse biological activities, particularly its effects on neuronal nicotinic acetylcholine receptors (nAChRs) and its immunomodulatory properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Profile

  • Molecular Formula : C21_{21}H26_{26}NO4_{4}
  • Molecular Weight : 356.435 g/mol
  • CAS Number : 6872-88-4
  • IC50 Values :
    • Alpha7 nAChR: 9 μM
    • Alpha4beta2 nAChR: 5 μM

This compound's primary mechanism involves the inhibition of nAChRs, which are crucial in neurotransmission and various physiological processes. Research indicates that this compound fully inhibits the EC50 acetylcholine responses of both alpha7 and alpha4beta2 nACh receptors, making it a potent antagonist in these pathways .

Table 1: Inhibition Potency of this compound on nAChRs

Receptor TypeIC50 (μM)
Alpha79
Alpha4beta25

Anti-inflammatory Properties

Recent studies highlight this compound's role in modulating inflammatory responses. Specifically, it has been shown to attenuate macrophage polarization towards the M1 phenotype, which is associated with pro-inflammatory responses. This effect is achieved through the disruption of the CrkL-STAT5 complex, leading to a decrease in inflammatory cytokines .

Case Study: Macrophage Polarization

In an experimental study, this compound was administered at concentrations of 50 and 100 μM. The results indicated a significant reduction in M1 polarization markers and a promotion of M2 polarization, which is linked to anti-inflammatory activity. The study measured various inflammatory cytokines to assess the compound's efficacy in modulating immune responses .

Pharmacological Activities

This compound exhibits several pharmacological activities beyond its neuroactive properties. It has been reported to possess:

  • Antioxidant Activity : this compound shows potential as an antioxidant, contributing to cellular protection against oxidative stress.
  • Analgesic Effects : Compounds from Zanthoxylum species, including this compound, have been traditionally used for pain relief.
  • Antimicrobial Properties : Some studies suggest that this compound may have antimicrobial effects against various pathogens.

Comparative Analysis with Related Compounds

To better understand this compound’s biological activity, it is beneficial to compare it with other compounds derived from Zanthoxylum species.

Table 2: Comparative Biological Activities of Selected Compounds

CompoundSourceMain ActivityIC50 (μM)
This compoundXylopia parvifloranAChR inhibition5 - 9
NeohesperidinZanthoxylum spp.AntioxidantN/A
HesperidinZanthoxylum spp.Anti-inflammatoryN/A
QuercetinVariousAntioxidant, anti-inflammatoryN/A

Q & A

Basic Research Questions

Q. What are the most effective methodologies for isolating Xanthoplanine from natural plant sources, and how do extraction yields vary across different solvents?

  • Methodological Answer : Isolation typically involves column chromatography (silica gel or reverse-phase) followed by preparative HPLC. Solvent systems like dichloromethane-methanol gradients are common. Yields depend on plant species, solvent polarity, and extraction temperature. For reproducibility, document solvent ratios, temperature, and chromatographic retention times .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural and stereochemical properties?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; 1D/2D experiments) resolves proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) confirms molecular formulas. X-ray crystallography is definitive for stereochemical assignments. Cross-validate data with published spectra for known analogs to avoid misidentification .

Q. How can researchers design preliminary assays to evaluate this compound’s biological activity against microbial pathogens?

  • Methodological Answer : Use broth microdilution assays (CLSI guidelines) for antimicrobial screening. Include positive controls (e.g., ampicillin) and measure Minimum Inhibitory Concentrations (MICs). Ensure replicates to account for biological variability. Pre-screen cytotoxicity on mammalian cell lines to prioritize non-toxic candidates .

Advanced Research Questions

Q. What experimental frameworks resolve contradictory data on this compound’s pharmacokinetic properties across in vivo and in vitro models?

  • Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Compare bioavailability metrics (Cmax, AUC) across species using LC-MS/MS quantification. Control for variables like metabolism (CYP450 enzyme assays) and protein binding (equilibrium dialysis) .

Q. How can computational methods improve the identification of this compound’s molecular targets in complex biological systems?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities with candidate proteins. Validate via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Integrate transcriptomics/proteomics data to prioritize targets with functional relevance .

Q. What strategies mitigate batch-to-batch variability in this compound isolation when scaling up for preclinical studies?

  • Methodological Answer : Standardize plant material sourcing (geographical and seasonal consistency). Implement Quality-by-Design (QbD) principles for extraction, optimizing Critical Process Parameters (CPPs) like pressure and solvent flow rates. Use HPLC-DAD for real-time purity monitoring .

Q. How should researchers address conflicting reports on this compound’s mechanism of action in cancer cell apoptosis?

  • Methodological Answer : Conduct pathway-focused studies (e.g., Western blotting for caspase-3, PARP cleavage). Use siRNA knockdowns to confirm target involvement. Compare results across multiple cell lines (e.g., HeLa vs. MCF-7) to identify context-dependent effects .

Q. Methodological Best Practices

Q. What criteria determine the selection of in vitro vs. in vivo models for studying this compound’s neuroprotective effects?

  • Methodological Answer : Use in vitro models (e.g., SH-SY5Y cells) for high-throughput screening of antioxidant pathways (Nrf2/ARE activation). Transition to rodent models (e.g., MPTP-induced Parkinson’s) for behavioral and histological validation. Justify model choice based on translational relevance and ethical guidelines .

Q. How can researchers optimize LC-MS/MS parameters for quantifying this compound in plasma matrices with high sensitivity?

  • Methodological Answer : Optimize ionization (ESI+/ESI−), collision energy, and column temperature. Use matrix-matched calibration curves to correct for ion suppression. Validate accuracy (spike-recovery tests) and precision (intra-/inter-day CV <15%) per FDA bioanalytical guidelines .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC50/LC50 values with 95% confidence intervals. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report effect sizes to avoid overreliance on p-values .

Properties

IUPAC Name

1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-9-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-22(2)7-6-12-10-18(25-4)21(26-5)20-14-11-17(24-3)16(23)9-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUCOPALAZXICJ-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26NO4+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Xanthoplanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6872-88-4
Record name Xanthoplanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

207 - 209 °C
Record name Xanthoplanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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